
Peptine libératrice de gastrine, humaine
Vue d'ensemble
Description
Gastrin-Releasing Peptide (GRP) is a neuropeptide and a regulatory molecule encoded in humans by the GRP gene . It stimulates the release of gastrin from the G cells of the stomach . GRP encodes a number of bombesin-like peptides . Its 148-amino acid preproprotein, following cleavage of a signal peptide, is further processed to produce either the 27-amino acid gastrin-releasing peptide or the 10-amino acid neuromedin C . These smaller peptides regulate numerous functions of the gastrointestinal and central nervous systems, including the release of gastrointestinal hormones, smooth muscle cell contraction, and epithelial cell proliferation .
Synthesis Analysis
GRP is a neuropeptide encoded in humans by the GRP gene . Its 148-amino acid preproprotein, following cleavage of a signal peptide, is further processed to produce either the 27-amino acid gastrin-releasing peptide or the 10-amino acid neuromedin C .
Molecular Structure Analysis
The human GRP gene is located on chromosome 18 . The GRP gene encodes a number of bombesin-like peptides . Its 148-amino acid preproprotein is further processed to produce either the 27-amino acid gastrin-releasing peptide or the 10-amino acid neuromedin C .
Chemical Reactions Analysis
GRP has been reported to activate GABAergic interneurons in the amygdala leading to increased GABA release and fear suppression in mice in vivo .
Physical And Chemical Properties Analysis
GRP is a 27-amino acid peptide isolated from the gut . It shares a common C-terminal decapeptide homology with bombesin . GRP is an important growth-modulating factor in developing lung epithelium .
Applications De Recherche Scientifique
Régulation du système nerveux central
La peptine libératrice de gastrine (GRP) joue un rôle crucial dans le système nerveux central (SNC). Elle se lie au récepteur GRP (GRPR, BB2) et est impliquée dans la régulation des fonctions cérébrales liées aux réponses émotionnelles, à l'interaction sociale et à la mémoire .
Localisation et thérapie du cancer
Les antagonistes GRPR radiomarqués sont utilisés pour la localisation précise des cellules tumorales. Cela améliore les résultats thérapeutiques en permettant des approches de traitement ciblées .
Biomarqueur dans le cancer du col de l'utérus
L'expression de GRPR a été observée dans un pourcentage significatif de tumeurs primaires du cancer du col de l'utérus, suggérant son potentiel comme biomarqueur pour ce type de cancer .
Ciblage dans les tumeurs malignes
GRP-R est surexprimé dans plusieurs tumeurs malignes, notamment le cancer de la prostate, du sein et du poumon. La recherche se concentre sur le ciblage de ce récepteur à des fins thérapeutiques .
Rôle dans le cancer de la prostate
La GRP et d'autres peptides de type bombésine sont des facteurs de croissance autocrines qui stimulent la croissance tumorale par l'intermédiaire de récepteurs spécifiques, ce qui indique des indications cliniques potentielles pour les analogues de la GRP dans le traitement du cancer de la prostate .
Imagerie du cancer de la prostate
Les GRPR sont ciblés pour l'imagerie chez les patients atteints d'un cancer de la prostate afin de faciliter les stratégies de détection et de traitement .
Mécanisme D'action
Target of Action
Gastrin-Releasing Peptide (GRP), also known as DTXSID00631217, primarily targets the Gastrin-Releasing Peptide Receptor (GRPR) . GRPR, a member of the bombesin (BBN) G protein-coupled receptors, is overexpressed in several malignant tumors, including those of the breast, prostate, pancreas, lung, and central nervous system . It also mediates non-histaminergic itch and pathological itch conditions in mice .
Mode of Action
GRP interacts with GRPR, leading to various cellular responses. The binding of GRP to GRPR stimulates the release of gastrin and other gastrointestinal hormones . This interaction leads to an increase in intracellular calcium and protein kinase C , which are crucial for various cellular functions. The structures of human GRPR bound to GRP reveal the molecular mechanisms for the ligand binding, receptor activation, and Gq proteins signaling of GRPR .
Biochemical Pathways
GRP affects several biochemical pathways. It stimulates the release of gastrin, which in turn induces gastric acid secretion . This process involves the activation of Gq-alpha and regulates the levels of IP3 and DAG through PLC-gamma1 mediated hydrolysis of PIP2 . GRP also contributes to the perception of prurient stimuli and the transmission of itch signals in the spinal cord .
Result of Action
The binding of GRP to its receptor GRPR has several molecular and cellular effects. It stimulates the release of gastrin and other gastrointestinal hormones, contributing to various physiological processes . In the context of cancer, GRPR overexpression in several malignant tumors suggests that GRP may play a role in tumor growth and progression . Moreover, GRP also mediates non-histaminergic itch and pathological itch conditions in mice .
Safety and Hazards
Orientations Futures
The gastrin-releasing peptide receptor (GRP-R) has recently emerged as a promising target for cancer imaging, diagnosing, and treatment due to its overexpression on cancerous tissues such as breast, prostate, pancreatic, and small-cell lung cancer . This opens up possibilities for further tailoring and optimization of GRP-R binding peptide-drug conjugates in targeted cancer therapy .
Analyse Biochimique
Biochemical Properties
Gastrin-Releasing Peptide, human, is a potent stimulator of gastrin release, which in turn regulates gastric acid secretion and enteric motor function. It interacts with several biomolecules, including the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor. This interaction stimulates the release of gastrin, leading to various downstream effects such as smooth muscle contraction and epithelial cell proliferation . Additionally, Gastrin-Releasing Peptide, human, has been shown to interact with other peptides like neuromedin B, further influencing its role in physiological processes .
Cellular Effects
Gastrin-Releasing Peptide, human, exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those involving G protein-coupled receptors. This peptide has been shown to affect gene expression and cellular metabolism by stimulating the release of gastrin and other gastrointestinal hormones . In the central nervous system, Gastrin-Releasing Peptide, human, plays a role in neuropeptide signaling pathways, impacting behaviors such as social and psychomotor activities .
Molecular Mechanism
At the molecular level, Gastrin-Releasing Peptide, human, exerts its effects through binding interactions with the gastrin-releasing peptide receptor. This binding activates G protein-coupled receptor signaling pathways, leading to the activation of phospholipase C and subsequent intracellular signaling cascades . These interactions result in the release of gastrin and other hormones, influencing various physiological processes. Additionally, Gastrin-Releasing Peptide, human, can modulate enzyme activity, further affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gastrin-Releasing Peptide, human, can vary over time. Studies have shown that this peptide is relatively stable, but it can undergo degradation under certain conditions . Long-term effects on cellular function have been observed, particularly in in vitro studies where prolonged exposure to Gastrin-Releasing Peptide, human, can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Gastrin-Releasing Peptide, human, vary with different dosages in animal models. At lower doses, it stimulates the release of gastrin and other gastrointestinal hormones, while higher doses can lead to adverse effects such as toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which Gastrin-Releasing Peptide, human, exerts its optimal effects .
Metabolic Pathways
Gastrin-Releasing Peptide, human, is involved in several metabolic pathways, particularly those related to gastrointestinal hormone regulation. It interacts with enzymes such as phospholipase C, which plays a crucial role in its signaling pathways . These interactions can affect metabolic flux and metabolite levels, further influencing cellular functions .
Transport and Distribution
Within cells and tissues, Gastrin-Releasing Peptide, human, is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, particularly in the gastrointestinal tract and central nervous system . The peptide’s distribution is crucial for its physiological effects, as it needs to reach specific receptors to exert its functions .
Subcellular Localization
Gastrin-Releasing Peptide, human, is localized in various subcellular compartments, including the extracellular region, secretory granules, and cytoplasmic vesicles . Its activity and function are influenced by its localization, as it needs to be in proximity to its receptors and other interacting biomolecules. Post-translational modifications and targeting signals play a role in directing Gastrin-Releasing Peptide, human, to specific compartments within the cell .
Propriétés
IUPAC Name |
2-[[2-[[2-[[1-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBCCFNQJQKCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C130H204N38O31S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631217 | |
| Record name | Valylprolylleucylprolylalanylglycylglycylglycylthreonylvalylleucylthreonyllysylmethionyltyrosylprolylarginylglycylasparaginylhistidyltryptophylalanylvalylglycylhistidylleucylmethioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2859.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93755-85-2 | |
| Record name | Valylprolylleucylprolylalanylglycylglycylglycylthreonylvalylleucylthreonyllysylmethionyltyrosylprolylarginylglycylasparaginylhistidyltryptophylalanylvalylglycylhistidylleucylmethioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




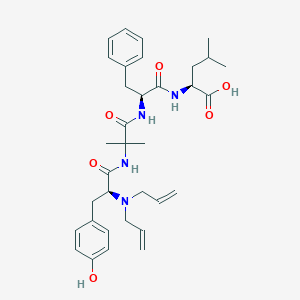
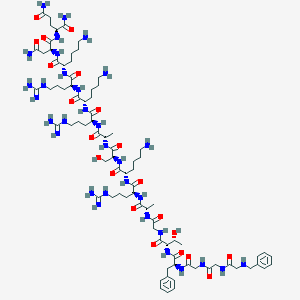
![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)
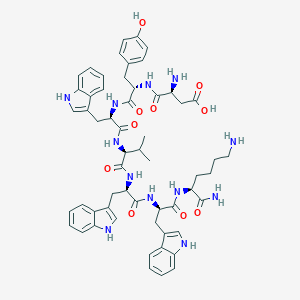
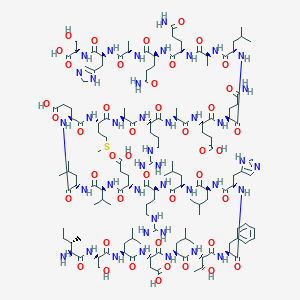


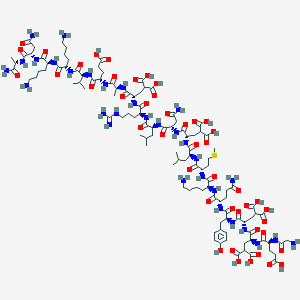
![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549403.png)
![(2S)-2-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B549404.png)


